molecular formula C12H10Cl2N2OS2 B2468781 N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide CAS No. 2094242-05-2

N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide

Cat. No.: B2468781
CAS No.: 2094242-05-2
M. Wt: 333.25
InChI Key: FKLZOLGKRHSSNJ-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide is a synthetic organic compound characterized by the presence of a cyano group, dichlorophenyl group, and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 1,3-dithiolane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The dithiolane ring may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide
  • N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-thioamide
  • N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyano and dichlorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS2/c13-8-3-1-2-7(10(8)14)9(6-15)16-11(17)12-18-4-5-19-12/h1-3,9,12H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLZOLGKRHSSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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